3-Oxiran-2ylalanine
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Overview
Description
3-Oxiran-2ylalanine is an organic compound belonging to the class of l-alpha-amino acids. It is characterized by the presence of an oxirane ring attached to the alanine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxiran-2ylalanine typically involves the reaction of an appropriate precursor with an oxirane ring. The reaction conditions often include the use of tertiary amines as catalysts to facilitate the ring-opening of oxiranes by carboxylic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 3-Oxiran-2ylalanine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Tertiary amines and carboxylic acids are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
3-Oxiran-2ylalanine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 3-Oxiran-2ylalanine involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-3-oxiran-2-ylpropanoic acid
- L-erythro-Pentonic acid, 2-amino-4,5-anhydro-2,3-dideoxy
Uniqueness: 3-Oxiran-2ylalanine is unique due to its specific structural configuration, which includes an oxirane ring attached to the alanine backbone.
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2S)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c6-4(5(7)8)1-3-2-9-3/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m0/s1 |
InChI Key |
HKPCHCJYQVJLIZ-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H](O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
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